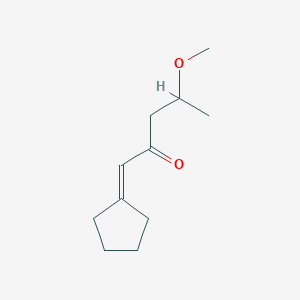
Butyl 4-(hex-1-YN-1-YL)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyl 4-(hex-1-YN-1-YL)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a butyl ester group attached to a benzoic acid moiety, with a hex-1-yn-1-yl substituent on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 4-(hex-1-YN-1-YL)benzoate typically involves the esterification of 4-(hex-1-yn-1-yl)benzoic acid with butanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. The product is then purified by distillation or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control of reaction parameters and increased efficiency. The use of automated systems for monitoring and controlling the reaction conditions ensures consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
Butyl 4-(hex-1-YN-1-YL)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Amides or thioesters.
Scientific Research Applications
Butyl 4-(hex-1-YN-1-YL)benzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of Butyl 4-(hex-1-YN-1-YL)benzoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential use as an anticancer agent. The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Similar Compounds
Butyl benzoate: Similar in structure but lacks the hex-1-yn-1-yl substituent.
Hexyl benzoate: Similar but has a hexyl group instead of the hex-1-yn-1-yl group.
Methyl 4-(hex-1-yn-1-yl)benzoate: Similar but has a methyl ester group instead of a butyl ester group.
Uniqueness
Butyl 4-(hex-1-YN-1-YL)benzoate is unique due to the presence of the hex-1-yn-1-yl substituent, which imparts distinct chemical and physical properties
Properties
CAS No. |
827028-20-6 |
|---|---|
Molecular Formula |
C17H22O2 |
Molecular Weight |
258.35 g/mol |
IUPAC Name |
butyl 4-hex-1-ynylbenzoate |
InChI |
InChI=1S/C17H22O2/c1-3-5-7-8-9-15-10-12-16(13-11-15)17(18)19-14-6-4-2/h10-13H,3-7,14H2,1-2H3 |
InChI Key |
VEEHQTYTMMJTBH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC#CC1=CC=C(C=C1)C(=O)OCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(Morpholin-4-yl)-3-[(octadec-9-en-1-yl)amino]propan-1-one](/img/structure/B12523570.png)
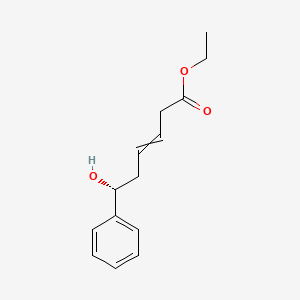
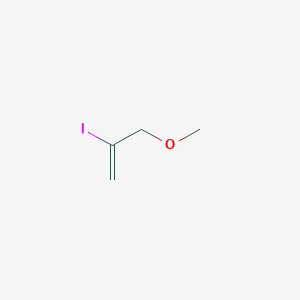
![N-Methyl-N-[3-(4-methylanilino)propyl]formamide](/img/structure/B12523598.png)
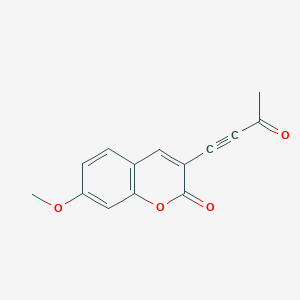
![1-(Benzo[d]oxazol-2-yl)-2-phenylethan-1-amine hydrochloride](/img/structure/B12523610.png)
![N-{1-[Bis(4-methoxyphenyl)(phenyl)methoxy]propan-2-ylidene}hydroxylamine](/img/structure/B12523615.png)
![2,3-Di(propan-2-yl)phenyl 2-(propan-2-yl)-6-(prop-1-en-2-yl)[1,1'-biphenyl]-3-yl phosphate](/img/structure/B12523618.png)
![(2-Methyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-ylidene)hydrazine](/img/structure/B12523623.png)
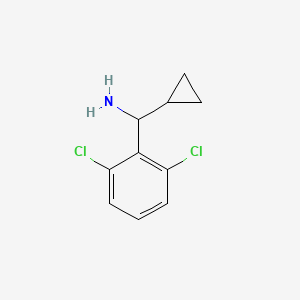
![8-[(Pyren-2-yl)oxy]octane-1-thiol](/img/structure/B12523633.png)
![Phenol, 3-[8-(methylamino)imidazo[1,2-a]pyrazin-3-yl]-](/img/structure/B12523640.png)
